

# Physical and chemical properties of 2,3,4-trimethylphenylamine.

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Compound of Interest

Compound Name: 2,3,4-Trimethylaniline

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## Technical Guide: 2,3,4-Trimethylphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,4-trimethylphenylamine. It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

### **Core Properties and Identification**

2,3,4-Trimethylphenylamine, also known as 2,3,4-trimethylbenzenamine, is an aromatic amine with the chemical formula C<sub>9</sub>H<sub>13</sub>N.[1][2] It is a colorless to pale yellow liquid with a characteristic amine odor.[1] This compound is slightly soluble in water but readily soluble in organic solvents such as ethanol and ether.[1]

Table 1: Physical and Chemical Properties of 2,3,4-Trimethylphenylamine



Property	Value	Source(s)
IUPAC Name	2,3,4-trimethylaniline	[2]
Synonyms	2,3,4-trimethylbenzenamine, Benzenamine, 2,3,4-trimethyl-	[1][2]
CAS Number	1467-35-2	[1][2]
Molecular Formula	С9Н13N	[1][2]
Molecular Weight	135.21 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	~232-234 °C	[1]
Melting Point	~ -12 °C	[1]
Solubility	Slightly soluble in water; soluble in ethanol and ether	[1]
Purity (typical)	95%	[1]

## **Synthesis and Purification**

The classical and most common method for synthesizing 2,3,4-trimethylphenylamine involves a two-step process starting from 1,2,3-trimethylbenzene (hemimellitene). The first step is the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine.

# Experimental Protocol: Synthesis of 2,3,4-Trimethylphenylamine

This protocol is based on the established synthesis of the isomeric 2,4,6-trimethylaniline and is proposed as a viable method for the synthesis of 2,3,4-trimethylphenylamine.[3][4][5]

#### Step 1: Nitration of 1,2,3-Trimethylbenzene

• Preparation of Nitrating Mixture: In a flask kept in an ice bath, slowly add a nitrating agent, which is typically a mixture of nitric acid and sulfuric acid, to 1,2,3-trimethylbenzene with constant stirring. The temperature should be maintained below 10°C.



- Reaction: Allow the reaction to proceed for approximately 4 hours at this temperature.
- Work-up: After the reaction is complete, allow the mixture to stand, leading to the separation
  of layers. The organic layer containing 1,2,3-trimethyl-4-nitrobenzene is separated from the
  acid layer.

#### Step 2: Reduction of 1,2,3-Trimethyl-4-nitrobenzene

- Reaction Setup: In a reaction vessel equipped with a reflux condenser, add the 1,2,3-trimethyl-4-nitrobenzene obtained from the previous step.
- Reduction: Introduce a reducing agent, such as iron powder in the presence of hydrochloric acid and water. The molar ratio of the nitro compound to iron powder, hydrochloric acid, and water is typically around 1:3.74:0.9:2.22.[3][4]
- Reaction Conditions: Heat the reaction mixture to 100-105°C and maintain it for approximately 8 hours.[3][4]
- Isolation: The crude 2,3,4-trimethylphenylamine is then isolated from the reaction mixture.

# Experimental Protocol: Purification of 2,3,4-Trimethylphenylamine

The crude product obtained from the synthesis can be purified by distillation to obtain a product with a purity of  $\geq 99\%$ .[5]

- Distillation: The crude 2,3,4-trimethylphenylamine is subjected to vacuum distillation.
- Fraction Collection: Collect the fraction that distills at the boiling point of 2,3,4-trimethylphenylamine.

# **Analytical Methods**

The purity and identity of 2,3,4-trimethylphenylamine can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).



#### **Experimental Protocol: HPLC Analysis**

This protocol is a general method for the analysis of aniline derivatives and can be adapted for 2,3,4-trimethylphenylamine.[6][7][8]

- Column: A reverse-phase C18 column is suitable for the separation.
- Mobile Phase: A gradient of acetonitrile and water, with a small amount of formic acid (for MS compatibility) or phosphoric acid, can be used.[6][9]
- Detection: UV detection at an appropriate wavelength or mass spectrometry can be employed.
- Internal Standard: For quantitative analysis, a suitable internal standard should be used.

#### **Experimental Protocol: GC-MS Analysis**

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like 2,3,4-trimethylphenylamine.

- Column: A capillary column, such as a DB-1MS, is appropriate for the separation.
- Carrier Gas: Helium is typically used as the carrier gas.
- Injector and Detector Temperatures: The injector and detector temperatures should be optimized for the analysis.
- Temperature Program: A temperature gradient program for the oven is used to ensure good separation of the components.
- Ionization: Electron ionization (EI) is a common ionization method for GC-MS analysis.
- Derivatization: For certain applications, derivatization with agents like trimethylsilyl (TMS)
   may be employed to improve chromatographic properties.[10][11]

### **Chemical Reactivity and Applications**

2,3,4-Trimethylphenylamine is a versatile chemical intermediate in organic synthesis. The amino group on the aromatic ring allows it to participate in various reactions, including



nucleophilic substitutions and coupling reactions. It is a precursor in the synthesis of dyes and pigments.[1] Its isomers, such as 2,4,6-trimethylaniline, are used in the preparation of bulky ligands for catalysts, like Grubbs' catalyst, and in the manufacture of rubber chemicals and antioxidants.[1]

# **Biological Significance and Potential Signaling Pathways**

While there is limited direct research on the biological signaling pathways of 2,3,4-trimethylphenylamine, its structural similarity to other carcinogenic aromatic amines, such as its isomer 2,4,6-trimethylaniline, suggests a potential for similar metabolic activation pathways.[12] [13] Aromatic amines are known to undergo metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[12]

A key step in the metabolic activation of many aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.[12][13] The resulting N-hydroxyarylamine can be further activated by sulfation or acetylation to form highly reactive electrophiles that can form adducts with DNA.

Below is a hypothesized metabolic activation pathway for 2,3,4-trimethylphenylamine, based on the known metabolism of other carcinogenic aromatic amines.



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Caption: Hypothesized metabolic activation pathway of 2,3,4-trimethylphenylamine.

## Safety and Handling



2,3,4-Trimethylphenylamine is considered a hazardous substance. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

This guide is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) and established laboratory safety protocols.

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